5-methyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-12-8-15(18-21-12)16(20)19(9-13-5-7-22-11-13)10-14-4-2-3-6-17-14/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOYRTJPVHHHQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the pyridin-2-ylmethyl and thiophen-3-ylmethyl groups through nucleophilic substitution reactions.
Carboxamide Formation: The final step often involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the thiophene ring.
Reduction: Reduction reactions could target the isoxazole ring or the carboxamide group.
Substitution: The compound can participate in various substitution reactions, especially at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating various diseases.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-methyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Pyridine Derivatives: Compounds with pyridine rings and various functional groups.
Thiophene Derivatives: Compounds with thiophene rings and different substituents.
Uniqueness
The uniqueness of 5-methyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Biological Activity
5-methyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a unique structure combining isoxazole, pyridine, and thiophene moieties, which may contribute to its diverse biological effects.
The compound's molecular formula is , with a molecular weight of approximately 252.31 g/mol. Its structure includes an isoxazole ring, which is known for its biological activity, particularly in the field of drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of nitrogen and sulfur atoms in the structure allows for potential coordination with metal ions, which can modulate enzyme activities. Additionally, the isoxazole ring may participate in hydrogen bonding and π-stacking interactions with biological macromolecules.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Compounds with similar structures have been found to possess significant antibacterial properties against various strains of bacteria, including multidrug-resistant Mycobacterium tuberculosis. For instance, related compounds have shown minimum inhibitory concentrations (MIC) as low as 0.06 μg/mL against resistant strains .
- Anticancer Properties : Some studies suggest that derivatives of isoxazole can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways influenced by the compound's interaction with cellular targets remain an area of active research.
- Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Study 1: Antitubercular Activity
A study published in the Journal of Medicinal Chemistry highlighted the potential of substituted isoxazoles, including those related to our compound, in combating tuberculosis. The research focused on the structure-activity relationship (SAR) that led to the identification of compounds with potent activity against both replicating and non-replicating strains of Mycobacterium tuberculosis .
| Compound Name | MIC (μg/mL) | Activity Against |
|---|---|---|
| N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide | 0.06 - 0.125 | Resistant M. tuberculosis |
| N-phenyl-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide | 0.125 - 0.25 | Susceptible M. tuberculosis |
Case Study 2: Anticancer Activity
Another study investigated the anticancer potential of isoxazole derivatives, demonstrating that certain compounds could induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
Q & A
Q. What are the standard synthetic protocols for preparing 5-methyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with the activation of the isoxazole-3-carboxylic acid core. Key steps include:
- Coupling agents : Use of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation between the isoxazole and substituted amines (pyridin-2-ylmethyl and thiophen-3-ylmethyl groups) .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to enhance solubility and reaction efficiency .
- Monitoring : Thin-layer chromatography (TLC) and HPLC are critical for tracking reaction progress and intermediate purity .
Optimization strategies : Adjust temperature (room temperature to 80°C) and stoichiometric ratios (1:1.2 molar excess of amine to carboxylic acid) to minimize side products .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR provide definitive evidence of regiochemistry and substituent orientation, particularly for distinguishing between pyridine and thiophene methylene protons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
- X-ray crystallography : For unambiguous structural confirmation, use SHELX software for refinement and ORTEP-3 for graphical representation of crystal packing .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., spectral or crystallographic results)?
- Validation via databases : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify discrepancies in bond lengths or angles .
- Density Functional Theory (DFT) : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental spectra to validate tautomeric forms or conformational preferences .
Q. What methodologies are recommended for studying the compound’s biological activity and target interactions?
- In vitro assays : Screen for kinase inhibition or receptor binding using fluorescence polarization or surface plasmon resonance (SPR) .
- Molecular docking : Utilize AutoDock Vina or Schrödinger Suite to predict binding modes with targets like tyrosine kinases or GPCRs, followed by mutagenesis studies to validate critical residues .
Q. How can crystallographic data be leveraged to understand polymorphism or solvate formation in this compound?
Q. What strategies are effective for addressing regioselectivity challenges during functionalization of the isoxazole core?
- Directed metalation : Use lithiation at the C-5 position of the isoxazole with LDA (lithium diisopropylamide) to install substituents selectively .
- Protecting groups : Temporarily block the pyridin-2-ylmethyl group with Boc (tert-butoxycarbonyl) to prevent undesired side reactions during thiophene functionalization .
Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?
- Systematic substitution : Synthesize analogs with modified thiophene (e.g., 3-thienyl vs. 2-thienyl) or pyridine (e.g., methyl vs. methoxy) groups to assess impacts on potency and selectivity .
- In silico ADMET profiling : Predict metabolic stability (CYP450 interactions) and blood-brain barrier permeability using tools like SwissADME .
Q. What experimental approaches are suitable for investigating the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions, followed by HPLC-MS to identify degradation products .
- Accelerated stability testing : Store samples at 40°C/75% relative humidity for 4 weeks and monitor changes via differential scanning calorimetry (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
